[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18091313
InChI: InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C6H13ClFNO2S
Molecular Weight: 217.69 g/mol

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

CAS No.:

Cat. No.: VC18091313

Molecular Formula: C6H13ClFNO2S

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride -

Specification

Molecular Formula C6H13ClFNO2S
Molecular Weight 217.69 g/mol
IUPAC Name [(3R)-piperidin-3-yl]methanesulfonyl fluoride;hydrochloride
Standard InChI InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1
Standard InChI Key JWUPNCQPYQMKPU-FYZOBXCZSA-N
Isomeric SMILES C1C[C@H](CNC1)CS(=O)(=O)F.Cl
Canonical SMILES C1CC(CNC1)CS(=O)(=O)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₆H₁₃ClFNO₂S and a molecular weight of 217.68 g/mol . Its structure features:

  • A (3R)-piperidin-3-yl group, providing a chiral secondary amine.

  • A methanesulfonyl fluoride (–SO₂F) moiety, enabling covalent bonding with nucleophilic residues (e.g., serine, threonine).

  • A hydrochloride salt, enhancing aqueous solubility and stability.

Table 1: Key Molecular Data

PropertyValueSource
CAS Number2624108-40-1
Molecular FormulaC₆H₁₃ClFNO₂S
Molecular Weight217.68 g/mol
MDL NumberMFCD33550836
Chiral Center(3R)-configuration

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt .

  • Stability: Hydrolytically sensitive; the sulfonyl fluoride group reacts with water to form sulfonic acids .

Table 2: Physical Properties

PropertyValueSource
AppearanceWhite to off-white crystalline solid
Melting PointNot reported
Storage Conditions2–8°C, inert atmosphere

Reactivity and Biochemical Applications

Covalent Modification

The sulfonyl fluoride group (–SO₂F) selectively reacts with hydroxyl or thiol groups in proteins, enabling:

  • Protease Inhibition: Irreversible binding to active-site serine residues (e.g., in kinases or hydrolases) .

  • Bioconjugation: Site-specific labeling of biomolecules for imaging or therapeutic purposes .

Drug Discovery

Piperidine derivatives are prevalent in CNS-targeting drugs. This compound’s chiral center and reactivity make it a candidate for:

  • Covalent Inhibitors: Designing irreversible binders for neurodegenerative disease targets .

  • Intermediate Use: Building block for antipsychotics or analgesics .

PrecautionRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hood
StorageAvoid moisture, store sealed

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator